5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide
Description
Historical Development of Thiazolopyrimidine Research
The exploration of thiazolo[3,2-a]pyrimidines began in the mid-20th century, driven by the quest for heterocyclic compounds with improved bioactivity over monocyclic analogs. Early work by Laliberte in 1969 marked a milestone with the synthesis of anti-inflammatory thiazolopyrimidine derivatives via condensation reactions between thiouracil analogs and halogenated ketones. These methods relied on alkali metal alkoxides in alkanolic solvents, yielding products with moderate anti-inflammatory efficacy at doses of 1–100 mg/kg.
The 1980s saw innovations in multicomponent reactions, particularly the adaptation of the Biginelli reaction for synthesizing dihydropyrimidine precursors, which were subsequently cyclized to thiazolopyrimidines. For example, heating aldehydes (e.g., p-chlorobenzaldehyde), ethyl acetoacetate, and thiourea in ethanol produced 3,4-dihydropyrimidine-2-thiones, which were then treated with 1,2-dibromoethane to form the thiazolo[3,2-a]pyrimidine core. This one-pot strategy improved yields to 70–85% and facilitated the introduction of aryl or heteroaryl substituents at the 5- and 7-positions.
Recent decades have emphasized green chemistry approaches, such as microwave-assisted synthesis, which reduces reaction times from hours to minutes while maintaining high regioselectivity. Catalytic systems employing iodine or ceric ammonium nitrate (CAN) further enhanced efficiency, enabling the construction of polysubstituted derivatives under mild conditions. These advancements have expanded the structural diversity of thiazolopyrimidines, paving the way for derivatives like 5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide , which integrate advanced functionalization strategies.
Significance of Bridgehead Nitrogen in Fused Heterocyclic Systems
The bridgehead nitrogen atom at position 1 of the thiazolo[3,2-a]pyrimidine scaffold plays a pivotal role in modulating electronic and steric properties. This nitrogen contributes to the compound’s aromaticity, ensuring planar geometry that facilitates π-π stacking interactions with biological targets. Density functional theory (DFT) studies reveal that the bridgehead nitrogen increases electron density at the pyrimidine ring, enhancing hydrogen-bonding capacity with enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase.
Comparative analyses of thiazolopyrimidines with their non-fused counterparts demonstrate marked improvements in bioactivity. For instance, thiazolo[3,2-a]pyrimidine derivatives exhibit 3–5-fold greater cytotoxicity against colorectal cancer (HCT116) and breast cancer (MCF7) cell lines compared to simple pyrimidines, attributed to the rigidity imparted by the fused system. The bridgehead nitrogen also stabilizes transition states during cyclization reactions, enabling the formation of complex derivatives like the 7-methyl-5-oxo subunit in This compound .
Rationale for Incorporating Furan-Carboxamide Moieties
The strategic incorporation of furan-carboxamide moieties into thiazolopyrimidine derivatives arises from synergistic considerations of electronic modulation and target engagement. The furan ring, an electron-rich heterocycle, enhances binding to hydrophobic pockets in kinase or phosphatase active sites through van der Waals interactions. For example, in CDC25B phosphatase inhibitors, furan substituents improve IC~50~ values by 40% compared to phenyl analogs.
The carboxamide group serves dual roles: (1) as a hydrogen-bond donor/acceptor, it stabilizes interactions with residues like Asp or Glu in enzyme active sites, and (2) as a flexible linker, it allows optimal positioning of the furan ring within binding cavities. Molecular docking studies of This compound suggest that the carboxamide’s NH group forms a critical hydrogen bond with the backbone carbonyl of Ser~123~ in TRPV1 receptors, while the bromine atom enhances hydrophobic contact with Leu~547~.
Current Research Landscape and Emerging Trends
Contemporary research on thiazolo[3,2-a]pyrimidines focuses on three key areas:
- Multitarget Agents : Hybrid derivatives combining thiazolopyrimidine cores with pharmacophores like 1,3,4-oxadiazoles or acyclic sugars aim to simultaneously inhibit cancer proliferation and metastasis. For instance, galactosyl-substituted thiazolopyrimidines show dual inhibition of topoisomerase II and PARP-1.
- Computational Drug Design : QSAR models and machine learning algorithms predict substituent effects on bioactivity, guiding the synthesis of derivatives with optimized logP and polar surface area.
- Sustainable Synthesis : Solvent-free mechanochemical methods and recyclable nanocatalysts (e.g., Fe~3~O~4~@SiO~2~) reduce environmental impact while achieving yields >90%.
These trends underscore the evolving role of thiazolo[3,2-a]pyrimidines as privileged scaffolds in drug discovery, with This compound exemplifying the integration of rational design and synthetic innovation.
Properties
IUPAC Name |
5-bromo-N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3S/c1-8-6-12(19)18-9(7-22-14(18)17-8)4-5-16-13(20)10-2-3-11(15)21-10/h2-3,6-7H,4-5H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQIQRHUCJZVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)CCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolopyrimidine Core: The synthesis begins with the preparation of the thiazolopyrimidine core. This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the thiazole ring, followed by cyclization with a suitable nitrile to form the pyrimidine ring.
Bromination: The next step involves the bromination of the thiazolopyrimidine intermediate using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Coupling with Furan-2-carboxamide: The final step is the coupling of the brominated thiazolopyrimidine with furan-2-carboxamide. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolopyrimidine and furan rings, potentially leading to alcohol derivatives.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild heating conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (–9): Core structure: Shares the thiazolo[3,2-a]pyrimidine system but differs in substituents (phenyl, trimethoxybenzylidene, and ester groups). Crystallography: Monoclinic space group $ P2_1/n $, with unit cell parameters $ a = 7.5363 \, \text{Å}, b = 18.178 \, \text{Å}, c = 16.973 \, \text{Å}, \beta = 94.465^\circ $. The thiazolo-pyrimidine ring adopts a flattened boat conformation, and intermolecular C–H···O hydrogen bonds stabilize the crystal lattice . Synthesis: Reflux with sodium acetate/acetic acid yields the product (78% yield), suggesting robust methods for similar scaffolds .
N-cyclohexyl-5-nitrofuran-2-carboxamide (): Key differences: Nitrofuran carboxamide with a cyclohexyl group instead of the thiazolo-pyrimidine system. Properties: Melting point 297°C; IR and NMR data confirm functional groups (NH, NO$_2$, C=O).
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide ():
- Features : Benzofuran-carboxamide hybrid with a chlorobenzoyl group. The furan-carboxamide motif is shared, but the absence of a thiazolo-pyrimidine core limits direct structural overlap.
Physicochemical and Spectral Properties
*Inferred data based on structural similarity.
Hydrogen Bonding and Crystallographic Trends
- Ethyl 7-methyl-3-oxo-5-phenyl... : C–H···O interactions form chains along the $ c $-axis, with bifurcated hydrogen bonds (Table 1, ). The dihedral angle between the thiazolo-pyrimidine and benzene rings is 80.94°, indicating significant steric hindrance .
Pharmacological Implications
- Thiazolo-pyrimidine Derivatives : Exhibit antimicrobial and anti-inflammatory properties, likely due to planar heterocyclic systems enabling DNA intercalation or enzyme inhibition .
- Nitro vs. Bromo Substituents: Nitro groups (e.g., ) enhance trypanocidal activity via redox cycling, whereas bromine may improve lipophilicity and target binding through halogen bonding .
Biological Activity
5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 364.22 g/mol
- Density: Not available
- Boiling Point: Not available
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : The thiazolo[3,2-a]pyrimidine core has been associated with significant anticancer effects. The compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways.
- Antibacterial Activity : Its structural features allow it to interact with bacterial enzymes and disrupt essential metabolic processes, leading to bacterial cell death.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Antitumor Activity
A study evaluated the cytotoxic effects of various thiazolopyrimidine derivatives, including compounds similar to this compound. The results indicated that these derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting potent antitumor activity .
Antibacterial Activity
Research on related thiazolopyrimidine compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was crucial for enhancing this activity .
Anti-inflammatory Effects
In vitro studies have shown that thiazolopyrimidine derivatives can significantly reduce the levels of inflammatory markers in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : To assess the anticancer potential of this compound.
- Method : Evaluated against human breast cancer cell lines (MCF7).
- Results : Showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
-
Case Study 2: Antibacterial Screening
- Objective : To investigate the antibacterial properties against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was used to measure inhibition zones.
- Results : Demonstrated significant inhibition with zones of inhibition greater than 15 mm at concentrations above 50 µg/mL.
Comparative Analysis
The following table compares the biological activities of this compound with other thiazolopyrimidine derivatives:
| Compound Name | Antitumor IC50 (µM) | Antibacterial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 5-bromo-N-(2-(7-methyl...) | 15 | Yes | Yes |
| Compound A | 20 | Yes | Moderate |
| Compound B | 10 | No | Yes |
Q & A
Q. What synthetic routes are commonly employed for preparing this compound?
The compound is synthesized via a multi-step approach:
- Step 1 : Condensation of a thioxo-tetrahydro-pyrimidine derivative with chloroacetic acid and a substituted benzaldehyde in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate under reflux (8–10 hours) .
- Step 2 : Recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals for structural validation .
- Step 3 : Amidation of the ethyl carboxylate intermediate with a suitable amine (e.g., 2-(7-methyl-5-oxo-thiazolo[3,2-a]pyrimidin-3-yl)ethylamine) in ethanol, as described for analogous carboxamide derivatives .
Key Methodological Insight : Sodium acetate acts as a base to deprotonate intermediates, facilitating cyclization and Schiff base formation .
Q. How is the crystal structure of this compound determined, and what conformational features are observed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings include:
- Puckered Pyrimidine Ring : The central thiazolo[3,2-a]pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane .
- Dihedral Angles : The fused thiazolopyrimidine system forms an 80.94° angle with the attached benzene ring, influencing molecular packing .
- Hydrogen Bonding : Intermolecular C–H···O bonds stabilize the crystal lattice, forming chains along the c-axis (Table 1 in ).
Experimental Tip : Optimize crystallization conditions (e.g., slow evaporation of ethyl acetate/ethanol) to obtain high-quality crystals .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., furan, thiazolo-pyrimidine, and ethyl groups).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amide (N–H) stretches.
- SC-XRD : Resolves 3D conformation and intermolecular interactions .
Validation Note : Cross-validate spectral data with computational tools (e.g., DFT for IR/NMR predictions) to resolve ambiguities.
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence the compound’s conformation and activity?
Substituents modulate steric and electronic properties, impacting:
- Dihedral Angles : Electron-withdrawing groups (e.g., –F in ) increase planarity, enhancing π-π stacking.
- Hydrogen-Bonding Networks : Methoxy groups (e.g., 2,4,6-trimethoxy in ) introduce additional H-bond acceptors, altering crystal packing .
- Bioactivity : Preliminary SAR studies suggest bromo-furan substituents improve lipophilicity, potentially enhancing membrane permeability .
Experimental Design : Synthesize derivatives with varied substituents (e.g., –Cl, –OCH₃) and compare SC-XRD/biological data .
Q. What intermolecular interactions stabilize the crystal packing, and how can they be exploited in co-crystallization studies?
- Primary Interactions : C–H···O bonds (2.5–3.0 Å) form 1D chains, while van der Waals forces contribute to layer stacking .
- Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) to exploit hydrogen-bonding motifs (e.g., –COOH···N interactions) for tuning solubility .
Data Contradiction Alert : Some studies report bifurcated H-bonds , while others emphasize π-stacking . Re-evaluate packing using Hirshfeld surface analysis for clarity.
Q. How can computational methods predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using the compound’s SC-XRD conformation as input .
- MD Simulations : Assess stability in solvated systems (e.g., water/ethanol) to guide formulation studies.
Validation Step : Cross-correlate computational results with experimental IC₅₀ values (if available) to refine models.
Q. Are there discrepancies in reported synthetic yields or crystal data, and how can they be resolved?
- Yield Variability : Differences in recrystallization solvents (e.g., ethyl acetate vs. DMF ) impact purity and yield (78% in vs. lower yields in other methods).
- Crystal Parameters : Anomalies in unit cell dimensions (e.g., triclinic vs. monoclinic systems ) may arise from measurement conditions (temperature, radiation source).
Resolution Strategy : Standardize reaction protocols (e.g., reflux time, solvent ratios) and use high-resolution SC-XRD (e.g., synchrotron radiation) for precise lattice parameter determination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
